molecular formula C91H128N20O25 B126158 2-Leu-deltorphin CAS No. 154722-68-6

2-Leu-deltorphin

Cat. No.: B126158
CAS No.: 154722-68-6
M. Wt: 1902.1 g/mol
InChI Key: FDLBMNIMNPXYLL-ZPHIGNHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deltorphin can be synthesized using classical solution methods. The synthesis involves the sequential addition of protected amino acids, followed by deprotection and purification steps. The peptide is typically purified by means of silica gel column chromatography, eluted with a mixture of ethyl acetate, pyridine, acetic acid, and water (60:20:6:11) .

Industrial Production Methods: Industrial production of deltorphin involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Deltorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methionine residues in deltorphin.

    Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds in the peptide.

    Substitution: Substitution reactions can be carried out using reagents like N-hydroxysuccinimide (NHS) esters to modify specific amino acid residues.

Major Products: The major products formed from these reactions include oxidized or reduced forms of deltorphin, as well as derivatives with modified amino acid residues.

Scientific Research Applications

Deltorphin has a wide range of scientific research applications, including:

Mechanism of Action

Deltorphin exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. Upon binding, deltorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways . These molecular events result in the modulation of pain perception and other physiological responses.

Comparison with Similar Compounds

Deltorphin is unique among opioid peptides due to its high affinity and selectivity for the delta-opioid receptor. Similar compounds include:

Deltorphin’s uniqueness lies in its exceptional selectivity and affinity for the delta-opioid receptor, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

154722-68-6

Molecular Formula

C91H128N20O25

Molecular Weight

1902.1 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1

InChI Key

FDLBMNIMNPXYLL-ZPHIGNHYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N

sequence

YLFADVASTIGDFFXSI

Synonyms

2-Leu-deltorphin
deltorphin, D-leucyl(2)-
deltorphin, Leu(2)-

Origin of Product

United States

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